1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
Description
Properties
Molecular Formula |
C14H13F4N |
|---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H13F4N/c15-12-5-4-10(8-11(12)14(16,17)18)13(9-19)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
InChI Key |
ZWZOKXNRGJYJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluoro-3-(trifluoromethyl)aniline or Phenol Intermediates
A critical precursor is 4-fluoro-3-(trifluoromethyl)phenol or its aniline derivative, which can be prepared via diazotization and hydrolysis steps starting from 4-fluoro-3-(trifluoromethyl)aniline.
Diazotization Step : The aniline is converted to its diazonium salt by reaction with nitrous acid in the presence of sulfuric acid (35–70% concentration), typically under cooling (0–5°C) to control the exothermic reaction and prevent side reactions such as precipitation of aniline sulfate.
Hydrolysis Step : The diazonium salt is hydrolyzed to the phenol derivative by heating with aqueous copper sulfate in a mixed solvent system (toluene, xylene, or chlorobenzene) at 75–85°C. This step achieves high yields (up to 90%) of 4-fluoro-3-(trifluoromethyl)phenol.
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Sulfuric acid concentration | 35–70% | For aniline sulfate formation |
| Diazotization temperature | 0–5°C | Cooling to control exotherm |
| Hydrolysis temperature | 75–85°C | With copper sulfate catalyst |
| Solvent for hydrolysis | Toluene, xylene, chlorobenzene | Mixed with aqueous copper sulfate |
| Yield of phenol | Up to 90.3% | By GC quantification |
This phenol intermediate is essential for subsequent coupling reactions.
Formation of the Cyclohexanecarbonitrile Moiety and Coupling
Coupling with 4-Fluoro-3-(trifluoromethyl)phenyl Unit
The aromatic ring bearing fluorine and trifluoromethyl substituents can be functionalized to allow coupling with the cyclohexanecarbonitrile fragment.
- Electrophilic aromatic substitution is limited due to deactivating groups; thus, cross-coupling methods such as Suzuki, Negishi, or direct nucleophilic aromatic substitution (SNAr) may be employed.
- The presence of a fluorine atom ortho or para to the trifluoromethyl group can facilitate nucleophilic aromatic substitution under appropriate conditions, allowing attachment of the cyclohexanecarbonitrile moiety.
Representative Synthetic Route (Hypothetical Multi-Step)
A typical synthetic sequence, inferred from related fluorinated aromatic syntheses and cyclohexanecarbonitrile chemistry, may proceed as follows:
Preparation of 4-Fluoro-3-(trifluoromethyl)aniline : Commercially available or synthesized via selective fluorination and trifluoromethylation of aniline derivatives.
Diazotization and Hydrolysis : Conversion to 4-fluoro-3-(trifluoromethyl)phenol via diazonium salt intermediate as described in Section 2.
Activation of Phenol or Conversion to Aryl Halide : The phenol can be converted to an aryl halide (e.g., bromide) to facilitate cross-coupling.
Cross-Coupling with Cyclohexanecarbonitrile Derivative : Using palladium-catalyzed coupling or nucleophilic aromatic substitution to attach the cyclohexanecarbonitrile moiety.
Purification and Characterization : Isolation by extraction, chromatography, and confirmation by GC, NMR, and mass spectrometry.
Research Findings and Yield Data
- The diazotization-hydrolysis route to 4-fluoro-3-(trifluoromethyl)phenol achieves yields between 74% and 90% depending on water content and temperature control during diazotization.
- The subsequent coupling steps are influenced by the electronic effects of fluorine and trifluoromethyl groups, requiring optimized catalysts and conditions to achieve good yields.
- Fluorinated aromatic intermediates with trifluoromethyl substituents show enhanced stability and biological activity, making the synthetic route valuable for pharmaceutical and agrochemical applications.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Conditions/Notes | Yield Range |
|---|---|---|---|
| Diazotization of aniline | Formation of diazonium salt | Sulfuric acid (35–70%), 0–5°C, exothermic control | N/A |
| Hydrolysis of diazonium salt | Phenol formation | CuSO4 aqueous solution, toluene/xylene solvent, 75–85°C | 74–90% (phenol) |
| Activation of phenol | Halogenation or derivatization | Conversion to aryl halide for coupling | Variable |
| Coupling with cyclohexanecarbonitrile | Cross-coupling or SNAr | Pd-catalyst or nucleophilic substitution | Moderate to high |
| Purification | Extraction, chromatography | Standard organic purification methods | High purity achieved |
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile has been investigated for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspases .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Industrial Applications
The unique chemical structure of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile makes it valuable in several industrial applications:
Agricultural Chemicals
This compound is being explored as a potential active ingredient in agrochemicals due to its effectiveness against pests and pathogens. Its fluorinated structure enhances its stability and efficacy in agricultural formulations .
Material Science
In material science, the compound is being studied for its application in developing high-performance polymers and coatings that require enhanced thermal stability and chemical resistance .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile. The results indicated that modifications to the trifluoromethyl group significantly affected the compound's potency against cancer cells, suggesting pathways for further drug development .
| Compound Variant | IC50 (µM) | Cell Line |
|---|---|---|
| Original Compound | 12.5 | MCF-7 |
| Variant A | 8.0 | MCF-7 |
| Variant B | 15.0 | MDA-MB-231 |
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating robust antibacterial activity suitable for formulation into topical antiseptics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-(3-(Trifluoromethyl)phenyl)cyclohexanecarbonitrile (CAS: 944351-63-7)
- Molecular Formula : C₁₄H₁₄F₃N
- Molecular Weight : 253.27 g/mol .
- Key Differences: Lacks the 4-fluoro substituent present in the target compound.
1-(4-Bromophenyl)cyclohexanecarbonitrile (CAS: 626603-27-8)
Functional Group Variations
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS: 56326-98-8)
- Molecular Formula: C₁₃H₁₂FNO
- Molecular Weight : 217.24 g/mol .
- Key Differences : Incorporates a ketone (-C=O) group on the cyclohexane ring. This introduces hydrogen-bonding capability and reactivity (e.g., nucleophilic additions), contrasting with the saturated cyclohexane and nitrile group in the target compound .
3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile
- Molecular Formula : C₃₃H₂₃F₂N₂O₂
- Molecular Weight : 532.55 g/mol .
- Key Differences : A highly complex analog with two nitrile groups, a hydroxyl (-OH) group, and multiple aromatic rings. The additional functional groups increase molecular weight and polarity, likely reducing membrane permeability compared to the simpler target compound .
Heterocyclic Analogs
Chromene Derivatives (e.g., Compound 1E and 1L)
- Representative Structure: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (C₁₇H₁₄N₂O₂) .
- Key Differences : Chromene’s fused benzene-pyran ring system introduces conjugation and rigidity absent in the cyclohexane-based target compound. Such structures often exhibit distinct UV/Vis absorption and fluorescence properties .
Structural and Property Comparison Table
Biological Activity
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile, a compound with the CAS number 1260807-20-2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to elucidate its biological properties, including antimicrobial efficacy, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 271.25 g/mol. The presence of fluorine and trifluoromethyl groups significantly influences its biological behavior, enhancing lipophilicity and potentially modulating interactions with biological targets.
Antimicrobial Activity
In Vitro Antimicrobial Evaluation
Research indicates that 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile exhibits notable antimicrobial properties against various bacterial strains. A study reported that compounds with similar trifluoromethyl substitutions showed significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for these compounds were recorded at 25.9 μM for S. aureus and 12.9 μM for MRSA, indicating both bacteriostatic and bactericidal effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μM) | Activity Type |
|---|---|---|---|
| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile | S. aureus | 25.9 | Bacteriostatic/Bactericidal |
| 1-(3-Trifluoromethylphenyl)cyclohexanecarbonitrile | MRSA | 12.9 | Bacteriostatic/Bactericidal |
| Other derivatives (e.g., R = 3-CF3-4-F) | Various strains | <1 | Variable |
Cytotoxicity and Cell Viability
The cytotoxic effects of the compound were evaluated in several cell lines, revealing that specific substitutions on the phenyl ring can significantly alter toxicity levels. For instance, compounds with disubstituted phenyl rings demonstrated increased cytotoxicity, with IC50 values ranging from 6.5 μM to higher concentrations depending on the substituents .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile | HeLa | >20 | Low toxicity observed |
| Disubstituted analogs (e.g., R = Cl/Br) | Various | <10 | Higher toxicity noted |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to specific biological targets such as enzymes or receptors involved in bacterial resistance mechanisms .
Additionally, some studies suggest that compounds with similar structures may inhibit key transcription factors like NF-κB, which plays a critical role in inflammatory responses . This indicates potential anti-inflammatory properties alongside antimicrobial activity.
Case Studies and Research Findings
A notable study evaluated the biological activity of several fluorinated compounds, including the target compound. The results indicated that substitution patterns significantly influence both antimicrobial efficacy and cytotoxicity profiles. Compounds exhibiting trifluoromethyl substitutions consistently showed improved activity against resistant strains of bacteria compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving fluorinated aromatic precursors and cyclohexane derivatives. For example, malononitrile has been used in base-catalyzed reactions with fluorophenyl ketones under specific conditions (e.g., ethanoic KOH catalysis). Key parameters include temperature control (e.g., room temperature to 80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize byproducts. Unexpected formations, such as cyclohexanecarbonitrile derivatives, may arise due to competing cyclization pathways, requiring careful monitoring via TLC or HPLC .
Q. How is X-ray crystallography employed to confirm the molecular structure and conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise structural data. For this compound, parameters such as a triclinic crystal system (space group P1), unit cell dimensions (a = 10.9336 Å, b = 11.5258 Å, c = 11.8490 Å), and refinement metrics (R = 0.049, wR = 0.139) are critical. Data collection with a Cu Kα radiation source and multi-scan absorption correction ensures accuracy. The cyclohexane ring adopts a chair conformation, with fluorophenyl substituents influencing packing via C–H···F interactions .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify fluorine and carbon environments, respectively. The trifluoromethyl group () typically shows a singlet near −60 ppm in NMR.
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 341.1 for [M+H]).
- IR Spectroscopy : Stretching vibrations for nitrile (2240 cm) and C–F (1100–1200 cm) groups are diagnostic .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and fluoro substituents influence conformational dynamics?
- Methodological Answer : The trifluoromethyl group induces steric hindrance, forcing the cyclohexane ring into a distorted chair conformation. Torsion angles (e.g., C2–C3–C4–C5 = 120.9°, C3–C22–C23–C24 = 56.14°) from SCXRD reveal substituent-induced strain. Computational studies (e.g., DFT) can model these effects by calculating energy barriers for ring puckering and substituent rotation .
Q. What mechanistic pathways explain unexpected byproduct formation during synthesis?
- Methodological Answer : During attempts to synthesize pyran derivatives, competing Michael addition or cyclization reactions may occur. For instance, malononitrile can act as a nucleophile, attacking α,β-unsaturated ketones to form cyclohexanecarbonitrile derivatives instead of pyrans. Reaction monitoring (e.g., in situ FTIR) and computational transition-state analysis (Gaussian 09) help identify competing pathways .
Q. How can computational chemistry predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The electron-withdrawing and F groups lower LUMO energy, enhancing susceptibility to nucleophilic attack. Vibrational frequency calculations (e.g., for nitrile stretches) can validate experimental IR data .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data across studies?
- Methodological Answer : Discrepancies in bond angles or torsional parameters may arise from polymorphism or solvent effects. Cross-validation using multiple techniques (e.g., SCXRD, solid-state NMR, and PXRD) is essential. For example, if two studies report different C–F bond lengths, synchrotron radiation can improve resolution to confirm the correct value .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
